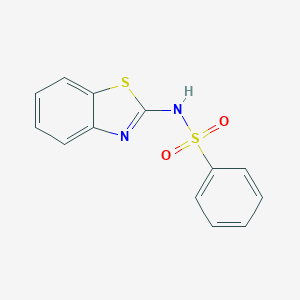

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Vue d'ensemble

Description

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which combines a benzenesulfonamide moiety with a benzothiazole ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, material science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-2-benzothiazolyl-, typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for benzenesulfonamide, N-2-benzothiazolyl-, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antidiabetic Activity

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide has been identified as a promising candidate for the treatment of diabetes. It acts as an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucocorticoid metabolism. Inhibition of this enzyme can lead to reduced plasma glucose levels, making it a potential therapeutic agent for non-insulin-dependent diabetes mellitus (NIDDM) .

2. Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, Escherichia coli, and Candida albicans . The mechanism of action typically involves competitive inhibition of dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria .

3. Anticancer Potential

Benzothiazole derivatives are known for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various biochemical pathways, including modulation of gene expression related to cell cycle regulation and apoptosis .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its properties can be exploited in the synthesis of conductive polymers and optical materials, which are essential in the electronics industry .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in creating new chemical entities .

Summary Table of Applications

| Field | Application | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Antidiabetic Agent | Inhibits 11beta-HSD1; lowers plasma glucose levels |

| Antimicrobial Agent | Active against bacteria and fungi; inhibits DHPS | |

| Anticancer Potential | Induces apoptosis; modulates gene expression | |

| Material Science | Development of Conductive Polymers | Utilized in advanced material synthesis |

| Organic Synthesis | Building Block for Complex Molecules | Undergoes oxidation, reduction, and substitution reactions |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by Bhusari et al. examined the antimicrobial activity of various derivatives of this compound. The results indicated significant antibacterial effects against Bacillus subtilis and E. coli, as well as antifungal activity against C. albicans. These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Case Study 2: Antidiabetic Effects

Research published on the antidiabetic effects of benzothiazole derivatives demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic rat models. This suggests that further development could lead to novel treatments for diabetes .

Mécanisme D'action

The mechanism of action of benzenesulfonamide, N-2-benzothiazolyl-, involves its interaction with specific molecular targets and pathways:

ABCA1 Upregulation: The compound increases the expression of ATP binding cassette transporter A1 (ABCA1), which mediates cellular cholesterol efflux from macrophages to apolipoprotein A-I (ApoA-I).

Carbonic Anhydrase Inhibition: The compound inhibits carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.

Comparaison Avec Des Composés Similaires

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, can be compared with other similar compounds to highlight its uniqueness:

N-(2-Benzothiazolyl)-4-chlorobenzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.

Aryl Thiazolone–Benzenesulfonamides: These derivatives contain a thiazolone scaffold and exhibit different inhibitory activities against carbonic anhydrase enzymes.

Activité Biologique

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a derivative of benzothiazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a benzenesulfonamide group. This structure is pivotal for its biological interactions and therapeutic potential.

The primary mechanism of action for this compound involves the inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the metabolism of glucocorticoids, influencing various physiological processes including glucose metabolism and immune response modulation.

Target Enzymes

- 11beta-HSD1 : Inhibition leads to altered glucocorticoid metabolism, which can lower plasma glucose levels in diabetic models.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

- Anticancer Activity : Research indicates that benzothiazole derivatives possess anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Compounds derived from benzothiazole have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In particular, some derivatives showed selective COX-2 inhibition with promising anti-inflammatory profiles comparable to established drugs like ibuprofen .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In animal models, it has been shown to effectively lower blood glucose levels without significant toxicity .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 | |

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13068-60-5 | |

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.